A phenothiazine antipsychotic used principally in the treatment of NAUSEA; VOMITING; and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)
See also: Phenothiazine (subclass of); Prochlorperazine (broader); Prochlorperazine Maleate (related) ... View More ...
Prochlorperazine edisylate
CAS No.: 1257-78-9
Cat. No.: VC20939375
Molecular Formula: C22H30ClN3O6S3
Molecular Weight: 564.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1257-78-9 |
---|---|
Molecular Formula | C22H30ClN3O6S3 |
Molecular Weight | 564.1 g/mol |
IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid |
Standard InChI | InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Standard InChI Key | SWOUGRBFXFILIB-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O |
Chemical Structure and Properties
Prochlorperazine edisylate is chemically designated as 2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine 1,2-ethanedisulfonate (1:1). This compound possesses a molecular formula of C20H24ClN3S- C2H6O6S2 and a molecular weight of 564.14 . The structure consists of a phenothiazine nucleus substituted with a chlorinated aromatic ring and a piperazine-propyl side chain, forming an edisylate (1,2-ethanedisulfonate) salt. This salt formulation significantly enhances the water solubility of the compound, making it particularly suitable for parenteral administration routes when compared to other prochlorperazine salts .
The enhanced solubility profile of prochlorperazine edisylate represents a critical pharmaceutical advantage, facilitating its formulation as a sterile solution for intramuscular and intravenous administration. Standard pharmaceutical preparations contain 5 mg of prochlorperazine per milliliter as the edisylate salt, along with supporting ingredients including monobasic sodium phosphate monohydrate, sodium tartrate dihydrate, saccharin sodium, and benzyl alcohol in Water for Injection, with a pH range of 4.2-6.2 . These formulation characteristics enable reliable dosing and appropriate stability for clinical applications.
Pharmacological Profile
Receptor Binding Profile
Prochlorperazine exhibits a complex pharmacological profile with affinity for multiple receptor types, though its primary therapeutic activity stems from dopamine receptor antagonism. The compound demonstrates particularly high affinity for dopamine D2, D3, and D4 receptors, with Ki values of 2.24 nM, 1.82 nM, and 5.37 nM respectively, indicating potent binding capacity . Additionally, it shows strong affinity for histamine H1 receptors (Ki = 6.03 nM) and serotonin 5-HT2A receptors (Ki = 7.24 nM), which explains some of its sedative and additional therapeutic properties .
The comprehensive receptor binding profile is presented in the following table:
Pharmacokinetics
Prochlorperazine edisylate demonstrates distinctive pharmacokinetic properties that vary according to the route of administration. Following intramuscular injection, the antiemetic action manifests rapidly, with onset occurring within 10 to 20 minutes and a duration of action lasting approximately three to four hours . This rapid onset makes it particularly valuable in acute care settings where prompt symptom relief is essential.
When administered via the intravenous route, the onset of antiemetic action is even more rapid, becoming evident within 5 to 10 minutes post-administration and similarly persisting for three to four hours . Buccal administration also produces relatively rapid effects, though specific onset times are less well-documented in the available literature . In contrast, oral administration results in a delayed onset of action but offers a somewhat extended duration of approximately six hours, making this route potentially more suitable for maintenance therapy .
Clinical Applications
Management of Nausea and Vomiting
Prochlorperazine edisylate has established efficacy in controlling severe nausea and vomiting associated with various etiologies . The compound's potent antagonism of dopamine receptors in the chemoreceptor trigger zone makes it particularly effective for managing emesis triggered by chemical stimuli, including those associated with chemotherapy, radiation therapy, and certain medications. Its rapid onset of action following parenteral administration provides prompt relief in acute care settings where immediate symptom control is essential.
Patient experiences with prochlorperazine for nausea and vomiting demonstrate a mixed profile of satisfaction. While some users report significant benefits with minimal side effects, describing the medication as "a lifesaver" for intractable nausea and vomiting, others have experienced adverse reactions that complicated their treatment course . These variable outcomes underscore the importance of individualized assessment when selecting antiemetic therapy.
Management of Acute Headache
Dosage Forms and Administration
Prochlorperazine edisylate is available as a sterile solution formulated for parenteral administration, containing 5 mg of prochlorperazine per milliliter in the edisylate salt form . This solution contains additional ingredients including monobasic sodium phosphate monohydrate (5 mg/mL), sodium tartrate dihydrate (12 mg/mL), saccharin sodium (0.9 mg/mL), and benzyl alcohol (7.5 mg/mL) in Water for Injection, with pH maintained between 4.2-6.2 . This formulation ensures appropriate stability, solubility, and compatibility for clinical use.
The compound can be administered via intramuscular or intravenous routes, with pharmacokinetic profiles differing between these approaches . Intramuscular administration produces therapeutic effects within 10-20 minutes with a duration of action spanning 3-4 hours, while intravenous delivery offers even more rapid onset (5-10 minutes) with similar duration . Dosage requirements vary by indication, patient characteristics, and administration route, necessitating individualized prescribing approaches guided by clinical presentation and patient response.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume